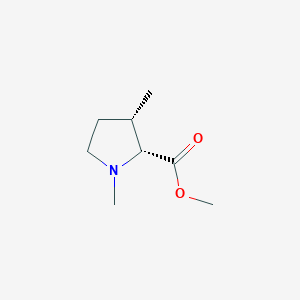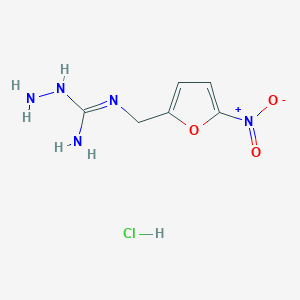
N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride is a chemical compound that belongs to the class of nitrofurans Nitrofurans are known for their broad-spectrum antibacterial properties and are often used in the treatment of bacterial infections
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the compound’s purity.
化学反応の分析
Types of Reactions
N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications, particularly in treating bacterial infections.
Industry: Used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride involves its conversion by bacterial nitroreductases to electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to bacterial cell death . This multi-targeted approach makes it less prone to bacterial resistance.
類似化合物との比較
Similar Compounds
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Nitrofural: A topical antibacterial agent used for treating skin infections.
Uniqueness
N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride is unique due to its specific molecular structure, which imparts distinct antibacterial properties. Its ability to act on multiple bacterial targets simultaneously makes it a valuable compound in the fight against bacterial resistance.
特性
分子式 |
C6H10ClN5O3 |
|---|---|
分子量 |
235.63 g/mol |
IUPAC名 |
1-amino-2-[(5-nitrofuran-2-yl)methyl]guanidine;hydrochloride |
InChI |
InChI=1S/C6H9N5O3.ClH/c7-6(10-8)9-3-4-1-2-5(14-4)11(12)13;/h1-2H,3,8H2,(H3,7,9,10);1H |
InChIキー |
LBSUJDPNAFEHGL-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CN=C(N)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


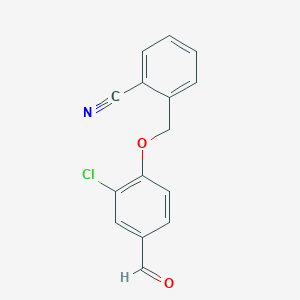
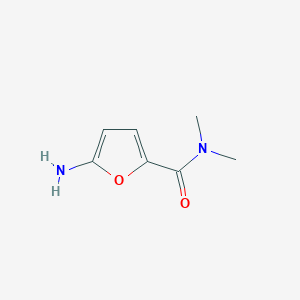
![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)

![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

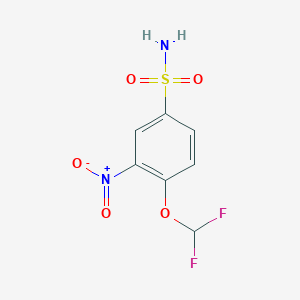
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
